molecular formula C12H12N6OS B6012297 N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No. B6012297
M. Wt: 288.33 g/mol
InChI Key: HZNWVFYZBLUNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ATP-competitive inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been found to have several applications in scientific research.

Mechanism of Action

The mechanism of action of N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its ability to bind to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. This compound has been found to be highly selective for protein kinases, with little or no activity against other enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine depend on the specific protein kinase that it inhibits. For example, inhibition of CDKs has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of GSK-3 has been found to improve insulin sensitivity and reduce inflammation in animal models of diabetes. Inhibition of MAPKs has been implicated in the treatment of several inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in lab experiments is its high selectivity for protein kinases. This makes it an ideal tool for studying the role of specific protein kinases in cellular signaling pathways. However, the use of this compound in lab experiments is limited by its low solubility in aqueous solutions. This can be overcome by using DMSO as a solvent or by using analogs of this compound with improved solubility.

Future Directions

There are several future directions for the use of N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in scientific research. One direction is the development of analogs with improved selectivity and solubility. Another direction is the use of this compound in the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, the use of this compound in combination with other drugs or therapies may lead to improved outcomes in these diseases. Finally, the use of this compound in the study of cellular signaling pathways may lead to the discovery of new targets for drug development.

Synthesis Methods

The synthesis of N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves the reaction of 2-chloro-N-allylacetamide and 2-thienylmethylamine in the presence of a base and a copper catalyst. The reaction is carried out in a solvent, such as dimethyl sulfoxide (DMSO), at a temperature of around 100°C. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been found to have several applications in scientific research. It is used as an N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamineive inhibitor of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. This compound has been found to inhibit the activity of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinases (MAPKs). These enzymes are implicated in several diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

6-N-prop-2-enyl-5-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-2-5-13-9-10(14-7-8-4-3-6-20-8)16-12-11(15-9)17-19-18-12/h2-4,6H,1,5,7H2,(H,13,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNWVFYZBLUNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC2=NON=C2N=C1NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

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